

An In-depth Technical Guide to **cis-Ethyl 2-fluorocyclopropanecarboxylate**

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Compound of Interest

Compound Name: *cis-Ethyl 2-fluorocyclopropanecarboxylate*

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **cis-Ethyl 2-fluorocyclopropanecarboxylate**. This fluorinated cyclopropane derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring and the fluorine substituent. This document summarizes its known physical and spectroscopic data, provides a detailed experimental protocol for its stereoselective synthesis, and explores its relevance in the context of drug development.

Chemical Properties

cis-Ethyl 2-fluorocyclopropanecarboxylate, with the IUPAC name ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate, is a small, polar molecule characterized by a strained three-membered ring.^[1] The "cis" configuration, where the fluorine atom and the ethyl carboxylate group are on the same side of the cyclopropane ring, significantly influences its chemical reactivity and intermolecular interactions.^[1]

Physical Properties

While specific experimentally determined physical properties for **cis-Ethyl 2-fluorocyclopropanecarboxylate** are not readily available in the literature, some general characteristics can be inferred from related compounds and supplier information. It is known to have a relatively low boiling point due to its small molecular size and the inherent ring strain of the cyclopropane moiety.^[1] For safe handling and to maintain stability, it is recommended to store the compound at temperatures between 0-8°C.^[1]

Table 1: Physical and Chemical Identity of **cis-Ethyl 2-fluorocyclopropanecarboxylate**

Property	Value
CAS Number	84388-71-6
IUPAC Name	ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
Molecular Formula	C ₆ H ₉ FO ₂
Molecular Weight	132.13 g/mol
Boiling Point	Data not available
Density	Data not available
Storage Temperature	0-8 °C ^[1]

Spectroscopic Data

The stereochemistry of fluorinated cyclopropanes has a distinct impact on their NMR spectra. A key feature for the cis-isomer is the presence of two large three-bond proton-fluorine coupling constants in its ¹H NMR spectrum, which distinguishes it from the corresponding trans-isomer.

Table 2: Predicted Spectroscopic Data for **cis-Ethyl 2-fluorocyclopropanecarboxylate**

Spectroscopy	Predicted Chemical Shifts (δ) and Coupling Constants (J)
^1H NMR	Specific data not available. Expected to show complex multiplets for the cyclopropyl protons with two large $^3\text{J}(\text{H},\text{F})$ coupling constants. The ethyl group will exhibit a quartet and a triplet.
^{13}C NMR	Specific data not available. The carbon bearing the fluorine will show a large $^1\text{J}(\text{C},\text{F})$ coupling. The carbonyl carbon, the two carbons of the ethyl group, and the three cyclopropyl carbons are expected to be distinct.
^{19}F NMR	Data not available.
Mass Spectrometry	Molecular Ion (M^+): $m/z = 132.0587$

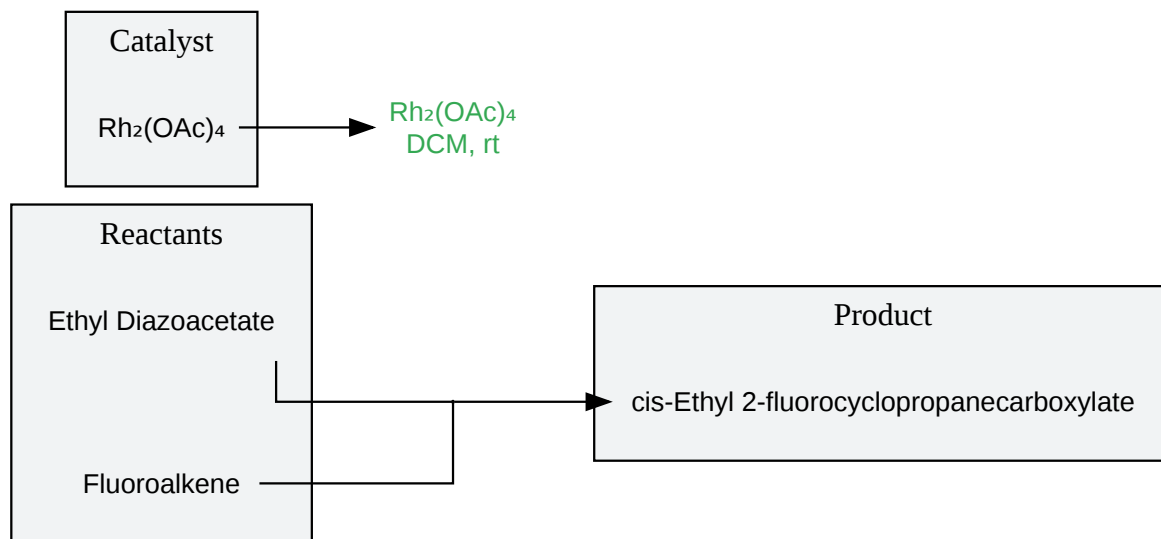
Experimental Protocols

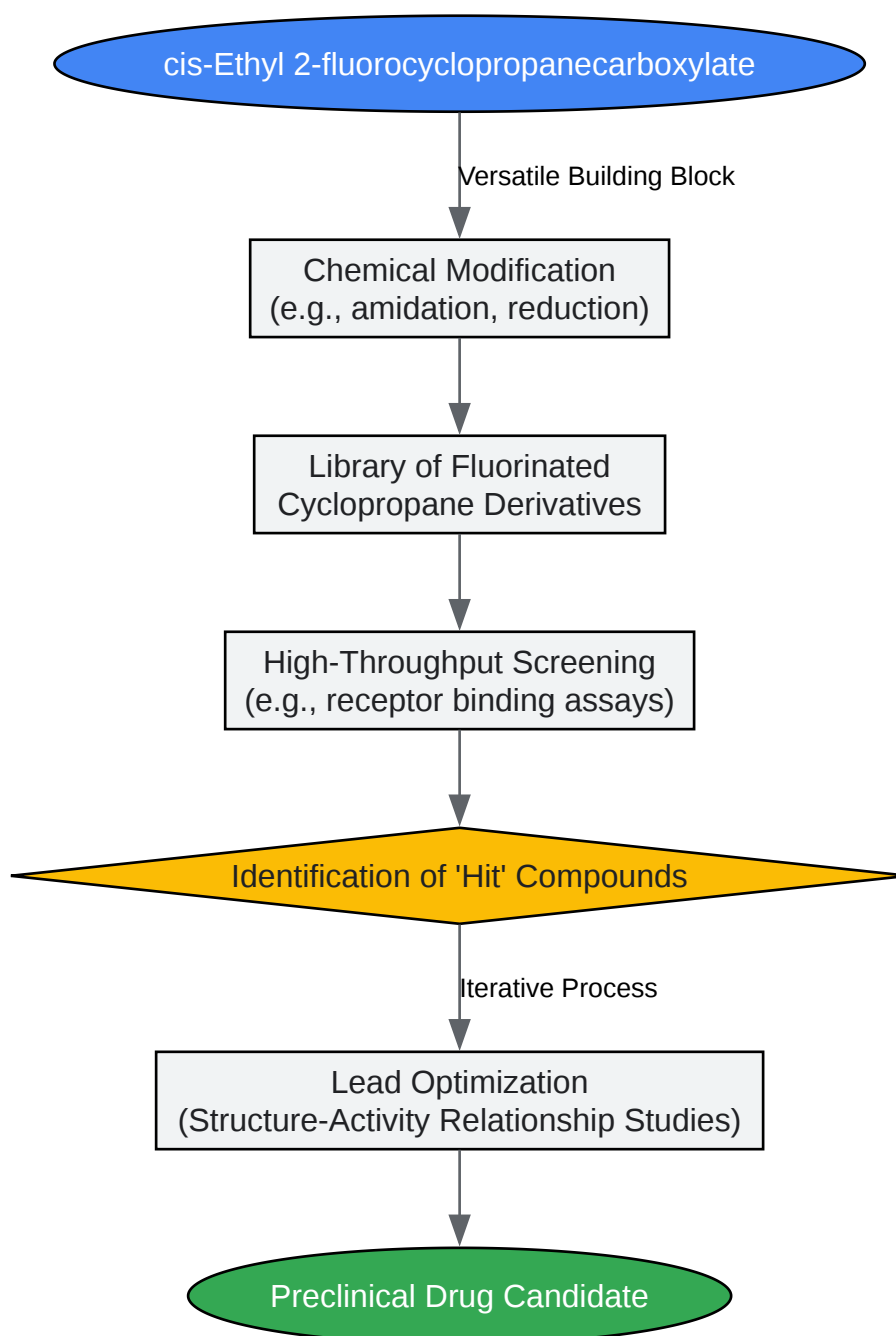
The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylates is most effectively achieved through a rhodium-catalyzed cyclopropanation reaction. This method involves the reaction of a fluoroalkene with an ethyl diazoacetate in the presence of a rhodium catalyst.

Synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate

The following protocol is a representative method for the synthesis of a closely related analog, which can be adapted for the target molecule.

Reaction Scheme:





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References

- 1. cis-Ethyl 2-fluorocyclopropanecarboxylate | 84388-71-6 | Benchchem [benchchem.com]
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